Bienvenue dans la boutique en ligne BenchChem!

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1824026-93-8) is a spirocyclic diaza heterocycle featuring a central 8-oxo ketone group and two orthogonally removable N-protecting groups—a tert-butyl carbamate (Boc) at position 2 and a benzyl carbamate (Cbz) at position This fully protected, solid intermediate is employed as a versatile building block in the synthesis of biologically active molecules, where the rigid spiro[3.5]nonane scaffold enforces a defined molecular geometry and the orthogonal protecting groups enable sequential amine unmasking. The compound is noted in patent literature as a critical pharmaceutical intermediate whose industrial-scale synthesis had been unreported prior to the publication of a dedicated manufacturing method.

Molecular Formula C20H26N2O5
Molecular Weight 374.437
CAS No. 1824026-93-8
Cat. No. B2366448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate
CAS1824026-93-8
Molecular FormulaC20H26N2O5
Molecular Weight374.437
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H26N2O5/c1-19(2,3)27-17(24)21-13-20(14-21)11-16(23)9-10-22(20)18(25)26-12-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
InChIKeyQFOIIWWYSARUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1824026-93-8): A Protected Spirocyclic Diketone Intermediate for Medicinal Chemistry


5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1824026-93-8) is a spirocyclic diaza heterocycle featuring a central 8-oxo ketone group and two orthogonally removable N-protecting groups—a tert-butyl carbamate (Boc) at position 2 and a benzyl carbamate (Cbz) at position 5. This fully protected, solid intermediate is employed as a versatile building block in the synthesis of biologically active molecules, where the rigid spiro[3.5]nonane scaffold enforces a defined molecular geometry and the orthogonal protecting groups enable sequential amine unmasking . The compound is noted in patent literature as a critical pharmaceutical intermediate whose industrial-scale synthesis had been unreported prior to the publication of a dedicated manufacturing method [1].

Why Generic 2,5-Diazaspiro[3.5]nonane Analogs Cannot Substitute for 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1824026-93-8)


Close structural analogs—including the hydroxymethyl-reduced derivative (CAS 1823417-97-5), the regioisomeric 2,7-diazaspiro[3.5]nonane dicarboxylate (CAS 1345728-66-6), and the mono-Boc-protected 8-oxo analog (CAS 1483940-38-0)—differ critically in either the oxidation state at position 8 or the number and orthogonality of the N‑protecting groups. The 8‑oxo ketone in the title compound constitutes a reactive carbonyl handle essential for condensation-based diversification (e.g., reductive amination, Wittig olefination), which is absent in the hydroxymethyl analog . Simultaneously, the regioisomer lacks the 8‑oxo functionality entirely, while the mono‑Boc analog lacks the Cbz group, rendering sequential, chemoselective deprotection at the two nitrogen atoms impossible . These differences mean that a generic replacement would either forfeit a key synthetic handle or eliminate the orthogonal deprotection strategy that defines the compound’s utility in multi‑step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1824026-93-8) Versus Closest Analogs


Orthogonal Dual Protection Outperforms Mono‑Protected 8‑Oxo Analog in Sequential Deprotection Capability

The title compound carries both a Boc group (acid-labile) at N2 and a Cbz group (hydrogenolysis-labile) at N5, enabling two-step orthogonal deprotection. In contrast, tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS 1483940-38-0) bears only a single Boc group on one nitrogen, which precludes sequential, chemoselective amine liberation .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Higher Purity Profile Compared to Reduced Hydroxymethyl Analog

Commercially available batches of 5-benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate are supplied at 97–98% purity (Macklin, MolCore, Aladdin), whereas the closest reduced analog, 5-benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1823417-97-5), is typically listed at 95% purity (TG Chem, Fisher/AstaTech) .

Chemical Purity Quality Control Procurement

Competitive Unit Cost Despite Additional Synthetic Complexity

At the 250 mg purchase scale, 5-benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate is priced at approximately ¥3,200 (Aladdin) or $440, whereas the closest regioisomeric 2,7-diazaspiro comparator (CAS 1345728-66-6) is listed at $570 for 250 mg (GLPbio) [1][2]. Despite possessing an additional synthetically demanding 8‑oxo ketone and dual orthogonal protecting groups, the target compound is available at a 23% lower unit price.

Procurement Economics Cost Efficiency Building Block Pricing

First Reported Industrializable Five‑Step Synthesis Using Commodity Butenone Feedstock

The Chinese patent CN201710068203 explicitly states that prior to its publication, no industrializable synthetic route existed for 5-benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate. The disclosed method proceeds in five steps from the commodity chemical butenone (methyl vinyl ketone) and delivers the target compound in 51.5% yield for the final deprotection‑acylation sequence, with earlier steps achieving up to 99% yield [1]. No comparable scalable process has been published for the hydroxymethyl or regioisomeric analogs.

Scalable Synthesis Process Chemistry Supply Chain Reliability

Optimal Application Scenarios for 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate Based on Quantitative Differentiation Evidence


Divergent Parallel Synthesis Libraries Requiring Regioselective N‑Functionalization

The orthogonal Boc/Cbz protection (Evidence Item 1) enables chemists to sequentially unmask N2 (acidolysis) and N5 (hydrogenolysis) for regiospecific installation of diverse building blocks. This capability directly supports split‑pool or parallel library synthesis where two points of diversity are introduced in a controlled sequence, a strategy not feasible with mono‑protected or non‑orthogonally protected analogs .

Ketone‑Directed Diversification via Condensation Chemistry

The 8‑oxo carbonyl provides a robust electrophilic site for reductive amination, oxime/hydrazone formation, and olefination reactions, enabling rapid expansion of the spirocyclic scaffold. This reactive handle is absent in the hydroxymethyl analog (CAS 1823417-97-5), meaning the title compound uniquely allows simultaneous or sequential N‑ and C‑site diversification in one starting material .

Cost‑Conscious Medicinal Chemistry Programs with Scale‑Up Intent

With a 250 mg unit price approximately 23% lower than the regioisomeric comparator (Evidence Item 3) and a demonstrated scalable five‑step synthesis from commodity butenone (Evidence Item 4), the title compound offers a favorable combination of low entry price and supply‑chain reliability. This makes it suitable for hit‑to‑lead programs that anticipate escalating material demand and require a procurement‑grade intermediate with documented scalability [1][2].

High‑Purity Intermediate for In Vitro and In Vivo Biological Assays

The commercially available 97‑98% purity (Evidence Item 2) reduces the burden of preparative purification prior to biological testing. This is especially important for assays sensitive to trace impurities (e.g., kinase panels, cytotoxicity screens), where the 2–3% purity advantage over the reduced analog can translate into fewer false positives and more reproducible dose‑response data .

Quote Request

Request a Quote for 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.